molecular formula C8H13FO2 B13792510 (1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane

(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B13792510
M. Wt: 160.19 g/mol
InChI Key: ARLRMCKUUXVSJE-XLPZGREQSA-N
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Description

(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a fluorine atom and two oxygen atoms in its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This can be achieved through various methodologies, including intramolecular cyclization reactions and desymmetrization processes starting from achiral precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable processes to ensure the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the bicyclic framework.

    Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups.

Scientific Research Applications

(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and bicyclic structure allow it to bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane is unique due to its specific combination of fluorine and oxygen atoms within the bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C8H13FO2/c1-7-5-10-8(2,11-7)4-3-6(7)9/h6H,3-5H2,1-2H3/t6-,7+,8+/m0/s1

InChI Key

ARLRMCKUUXVSJE-XLPZGREQSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@](O1)(CO2)C)F

Canonical SMILES

CC12CCC(C(O1)(CO2)C)F

Origin of Product

United States

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